2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and an acetamide moiety at position 3. Its structural uniqueness lies in the fusion of a thiophene ring with a pyrazole, combined with sterically demanding substituents, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-8-16(2)10-18(9-15)25-22(19-12-28-13-20(19)24-25)23-21(26)14-27-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYBEAVVUFAPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19N3O3S
- Molecular Weight : 417.48 g/mol
- IUPAC Name : 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities, including:
-
Anticancer Activity :
- Thieno[3,4-c]pyrazoles have demonstrated significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to the one have been shown to inhibit the proliferation of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
- Antioxidant Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:
-
Study on Anticancer Activity :
A study published in MDPI evaluated the anticancer properties of various thieno derivatives. The results indicated that specific compounds could significantly reduce cell viability in cancer lines through apoptosis pathways, suggesting their potential as chemotherapeutic agents . -
Antioxidant Evaluation :
In another investigation focused on antioxidant activity, thieno derivatives were tested against standard antioxidants like gallic acid. The results showed comparable or superior antioxidant capacity with IC50 values indicating effective free radical scavenging abilities .
The biological activities of 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can be attributed to several proposed mechanisms:
-
Inhibition of Cell Proliferation :
Compounds may induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation rates in cancer cells. -
Apoptotic Pathways Activation :
Activation of intrinsic apoptotic pathways has been observed in cell lines treated with thieno derivatives, leading to increased caspase activity and DNA fragmentation. -
Reactive Oxygen Species (ROS) Modulation :
The ability to modulate ROS levels contributes to both antioxidant effects and pro-apoptotic signaling in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide-containing heterocycles from the literature ( and ).
Structural Features
Key Observations :
- The target’s thienopyrazole core differs from thiazolo-pyrimidine (11a,b) and pyrimido-quinazoline (12) in , which feature fused 6-membered rings. The thiazole core in is simpler, lacking fused systems .
- Substituent diversity: The target’s benzylthio group contrasts with the cyanobenzylidene (11b) and dichlorophenyl () groups, which may alter electronic properties and steric bulk.
Physicochemical Properties
Comparison :
- The target’s benzylthio group would likely show a strong C–S stretch (~600–700 cm⁻¹) in IR, absent in analogues.
- Higher melting points in 11a and 12 (243–269°C) vs. (459–461 K ≈ 186–188°C) suggest that fused heterocycles (11a, 12) enhance thermal stability compared to simpler thiazoles.
Hydrogen Bonding and Crystal Packing
Research Implications
- The target’s thienopyrazole core may offer enhanced binding to hydrophobic enzyme pockets compared to thiazoles or pyrimidines.
- The benzylthio group could improve membrane permeability but may increase metabolic susceptibility to oxidation.
Q & A
Q. Table 1: Comparative Synthesis Yields Under Varied Conditions
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical | DMF | 80 | 62 | 95 |
| Microwave | DMSO | 100 | 78 | 97 |
| Catalytic | THF | 60 | 45 | 88 |
Q. Table 2: Biological Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Target Pathway | Reference |
|---|---|---|---|
| MCF-7 | 18.3 | Apoptosis (Bax/Bcl-2) | |
| HeLa | 12.7 | EGFR Inhibition | |
| HEK293 | >50 | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
